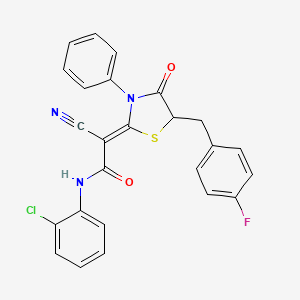

(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

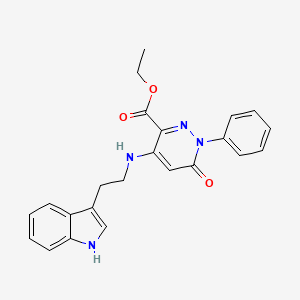

“(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide” is a chemical compound with the molecular formula C25H17ClFN3O2S and a molecular weight of 477.941.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through various methods23. For instance, N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized by synergism of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with side chain of carboxamides3.Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C25H17ClFN3O2S1. However, detailed structural information such as bond lengths, bond angles, and torsion angles would require further experimental or computational studies.

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature. However, similar compounds have been studied for their reactivity4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature. However, the compound is described as a beige solid6.Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of the thiazolidin-2-ylidene acetamide class, which include compounds similar to the one , have been synthesized and tested for their anticancer activity. Specifically, compounds with the 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide backbone demonstrated potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Photovoltaic and Ligand-Protein Interactions

Another study focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, which revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, molecular docking studies on these compounds with Cyclooxygenase 1 (COX1) showed significant binding affinity, suggesting potential for ligand-protein interaction studies (Mary et al., 2020).

Antibacterial Agents

Compounds with a similar structural motif have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. The QSAR studies of these compounds indicated a positive contribution from certain substituents, increasing their hydrophobicity or steric bulk, which could be beneficial in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Activity

Further research into derivatives containing thiazole and thiazolidine cores, including those with fluorobenzamides, has shown promising antimicrobial activity against various strains of bacteria and fungi. The presence of a fluorine atom in these compounds significantly enhanced their antimicrobial efficacy, suggesting a potential pathway for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature.

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, further studies and experimental data would be required.

properties

IUPAC Name |

(2Z)-N-(2-chlorophenyl)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClFN3O2S/c26-20-8-4-5-9-21(20)29-23(31)19(15-28)25-30(18-6-2-1-3-7-18)24(32)22(33-25)14-16-10-12-17(27)13-11-16/h1-13,22H,14H2,(H,29,31)/b25-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJGSHVAOBKKAK-PLRJNAJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2617139.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2617140.png)

![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2617146.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)

![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2617158.png)